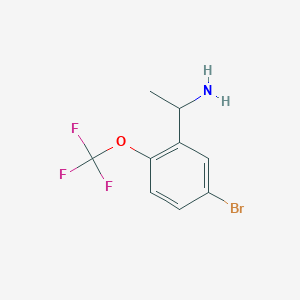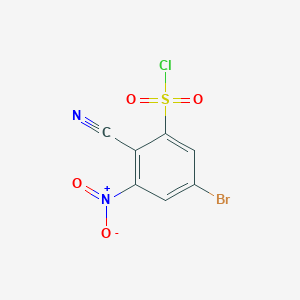![molecular formula C7H15NO2 B1484827 trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol CAS No. 2138580-91-1](/img/structure/B1484827.png)
trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol
描述
trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutanol ring with a 2-hydroxypropylamino group attached to the second carbon atom in a trans configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol typically involves the following steps:
Preparation of Cyclobutan-1-ol: : The starting material, cyclobutan-1-ol, can be synthesized through various methods, including the reduction of cyclobutanone.
Introduction of the 2-Hydroxypropyl Group: : This step involves the reaction of cyclobutan-1-ol with 2-bromopropanol in the presence of a strong base, such as sodium hydride (NaH), to form the intermediate cyclobutan-1-ol derivative.
Amination Reaction: : The intermediate is then subjected to an amination reaction with 2-amino-2-methylpropanol under specific conditions to introduce the amino group, resulting in the formation of This compound .
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of cyclobutanone derivatives.
Reduction: : The compound can be reduced to form cyclobutan-1-ol derivatives.
Substitution: : The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Cyclobutanone derivatives.
Reduction: : Cyclobutan-1-ol derivatives.
Substitution: : Various substituted cyclobutan-1-ol derivatives.
科学研究应用
trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play crucial roles in these interactions, influencing the compound's biological activity.
相似化合物的比较
trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol: can be compared with other similar compounds, such as:
Cyclobutan-1-ol: : Lacks the amino group.
2-Hydroxypropylamine: : Lacks the cyclobutanol ring.
trans-2-Aminocyclobutan-1-ol: : Lacks the hydroxypropyl group.
These comparisons highlight the uniqueness of This compound
属性
IUPAC Name |
(1R,2R)-2-(2-hydroxypropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(9)4-8-6-2-3-7(6)10/h5-10H,2-4H2,1H3/t5?,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGDZSROISPNV-JXBXZBNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN[C@@H]1CC[C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B1484748.png)












